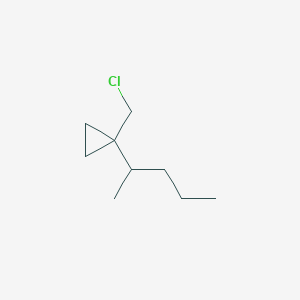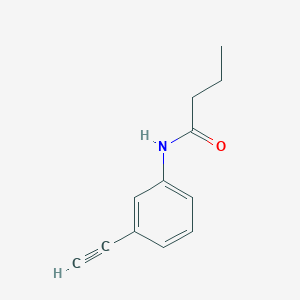
N-(3-ethynylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethynylphenyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethynyl group attached to the phenyl ring and a butanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynylphenyl)butanamide typically involves the reaction of 3-ethynylaniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-ethynylaniline+butanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-ethynylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of N-(3-ethynylphenyl)butylamine.
Substitution: Formation of substituted derivatives on the phenyl ring.
Aplicaciones Científicas De Investigación
N-(3-ethynylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-ethynylphenyl)butanamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-ethynylphenyl)acetamide
- N-(3-ethynylphenyl)propionamide
- N-(3-ethynylphenyl)benzamide
Uniqueness
N-(3-ethynylphenyl)butanamide is unique due to its specific combination of an ethynyl group and a butanamide moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the length of the carbon chain in the butanamide moiety can influence the compound’s solubility, reactivity, and interaction with biological targets.
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
N-(3-ethynylphenyl)butanamide |
InChI |
InChI=1S/C12H13NO/c1-3-6-12(14)13-11-8-5-7-10(4-2)9-11/h2,5,7-9H,3,6H2,1H3,(H,13,14) |
Clave InChI |
YRVCRFXYVVNOHP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=CC=CC(=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


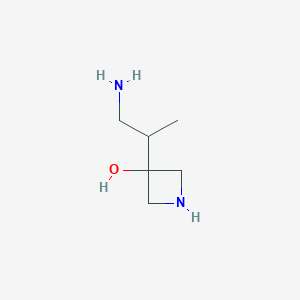
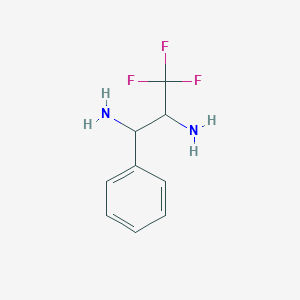
![1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13165833.png)
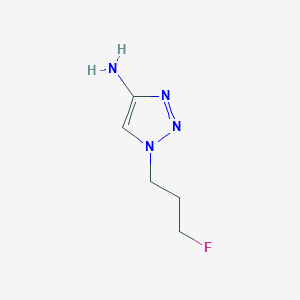

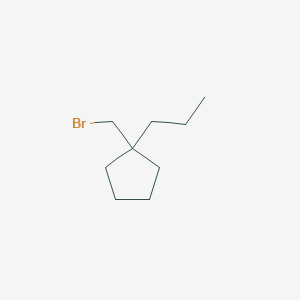
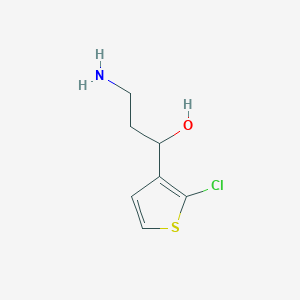
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13165849.png)
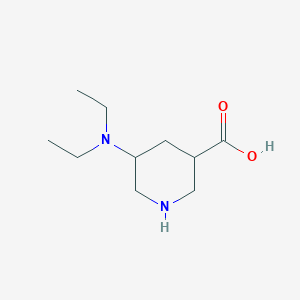
![Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13165869.png)
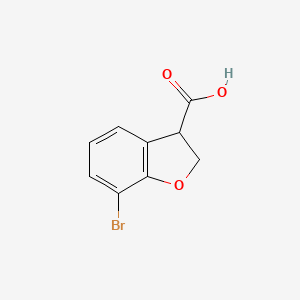
![N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13165875.png)
